Ald-Ph-PEG4-Boc
Description
Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Chemical Biology
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polyether that has become a cornerstone in biomedical and chemical research. sigmaaldrich.commdpi.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of peptides, proteins, oligonucleotides, and nanoparticles. sigmaaldrich.commdpi.com One of the primary advantages of PEGylation is the enhancement of water solubility and stability of biomolecules. thermofisher.comnih.gov The flexible, water-soluble PEG chains can increase the hydrodynamic size of the conjugated molecule, which helps to reduce renal clearance and protect it from enzymatic degradation, thereby extending its circulation half-life. mdpi.comnih.gov
Furthermore, PEG is considered biologically inert and non-immunogenic, meaning it can be attached to molecules without provoking an immune response or interfering with cellular functions. thermofisher.com This property is crucial for in vivo applications, such as drug delivery, where minimizing immunogenicity is essential. mdpi.comnih.gov In the realm of chemical biology, PEGs are used as linkers to tether different molecular entities together, such as a targeting ligand to a therapeutic agent, or as surface modifiers for materials to prevent non-specific protein adsorption. sigmaaldrich.comnih.gov The versatility of PEG chemistry allows for the creation of a vast array of functionalized derivatives, enabling researchers to tailor the linker's properties to the specific needs of their application. sigmaaldrich.com
Evolution and Design Principles of Heterobifunctional PEG Linkers
The utility of PEG in bioconjugation has driven the evolution from simple, monofunctional PEGs to more complex, heterobifunctional linkers. mdpi.com While homobifunctional PEGs possess identical reactive groups at both ends of the polymer chain, heterobifunctional PEGs feature two different terminal functional groups. thermofisher.commdpi.com This design principle is fundamental for controlled, stepwise conjugations, allowing for the specific linking of two different molecules without the risk of self-polymerization or unwanted cross-linking. nih.govmdpi.com
The design of these linkers involves careful selection of the functional groups and the length of the PEG chain. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, maleimides for targeting thiols, and alkynes or azides for click chemistry. nih.govmdpi.com More recently, linkers with aldehyde functional groups have gained prominence. mdpi.comaxispharm.com The length of the PEG spacer is also a critical parameter, influencing the solubility, flexibility, and the distance between the conjugated molecules. scielo.bracs.org Early linkers were often flexible, linear alkyl or PEG chains, but there is a growing trend towards more rigid structures to gain better control over the ternary complex formation in applications like PROTACs (Proteolysis Targeting Chimeras). scielo.br
Positioning of Ald-Ph-PEG4-t-butyl Ester within the Landscape of Research-Grade Chemical Reagents
Ald-Ph-PEG4-t-butyl ester is a specialized heterobifunctional PEG linker designed for advanced applications in chemical biology and drug discovery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and other targeted bioconjugates. axispharm.combroadpharm.comsmolecule.com Its structure consists of three key components: a benzaldehyde (B42025) group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protecting group. broadpharm.comcd-bioparticles.net
The benzaldehyde group provides a reactive handle for specific conjugation. It can react with molecules bearing an aminooxy group to form a stable oxime linkage or with hydrazine (B178648) derivatives to form a hydrazone. broadpharm.comsmolecule.com This specific reactivity allows for controlled, site-specific modification of biomolecules. mdpi.com
The PEG4 spacer is a short, hydrophilic chain that enhances the aqueous solubility of the linker and the resulting conjugate. broadpharm.comamerigoscientific.com This is a crucial feature for many biological applications that are performed in aqueous environments. thermofisher.com
The t-butyl ester serves as a protecting group for a carboxylic acid. broadpharm.comamerigoscientific.com This group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid. broadpharm.comcd-bioparticles.net This unmasked carboxylic acid can then be used for a second conjugation step, for example, by reacting with an amine to form an amide bond. smolecule.com This dual functionality, where one end reacts with an aminooxy group and the other can be deprotected to react with an amine, positions Ald-Ph-PEG4-t-butyl ester as a valuable tool for the stepwise synthesis of complex molecular architectures, such as those required for ADCs or PROTACs. smolecule.comsmolecule.com
Its primary role is to act as a linker that facilitates the targeted delivery of therapeutic agents by connecting them to targeting moieties like antibodies. smolecule.com The specific combination of a stable aldehyde for initial conjugation and a protected carboxylate for subsequent reactions offers researchers precise control over the synthesis of sophisticated bioconjugates. axispharm.combroadpharm.com
Chemical Properties of Ald-Ph-PEG4-t-butyl ester
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1807518-64-4 | broadpharm.comcd-bioparticles.netaaronchem.com |
| Molecular Formula | C23H35NO8 | broadpharm.comcd-bioparticles.netaaronchem.com |
| Molecular Weight | 453.5 g/mol | broadpharm.comcd-bioparticles.net |
| Purity | Typically ≥95% | broadpharm.comcd-bioparticles.net |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
| Storage Condition | -20°C | broadpharm.com |
Functional Groups and Their Roles
| Functional Group | Role | Reaction Partner | Reference |
|---|---|---|---|
| Benzaldehyde (Ald-Ph) | Reactive handle for first conjugation | Aminooxy (ONH2) groups to form oxime bonds | broadpharm.comcd-bioparticles.net |
| PEG4 Spacer | Improves aqueous solubility and provides spacing | N/A (Structural role) | broadpharm.comamerigoscientific.com |
| t-butyl ester | Protecting group for a carboxylic acid | Removable under acidic conditions for second conjugation | broadpharm.comamerigoscientific.comcd-bioparticles.net |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35NO8/c1-23(2,3)32-21(26)8-10-28-12-14-30-16-17-31-15-13-29-11-9-24-22(27)20-6-4-19(18-25)5-7-20/h4-7,18H,8-17H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNKMVXZTVDYHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115922 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-64-4 | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 17-(4-formylphenyl)-17-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701115922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Molecular Architecture and Design Considerations of Ald Ph Peg4 T Butyl Ester
Analysis of the Benzaldehyde (B42025) Moiety in Molecular Conjugation
The benzaldehyde group is a key reactive component of the linker, enabling specific covalent bond formation with a variety of nucleophiles.
Role of the Aldehyde Functionality in Directed Chemistries
The aldehyde group (–CHO) serves as a versatile electrophilic target for directed conjugation reactions. thermofisher.com Its carbonyl carbon is susceptible to nucleophilic attack, most notably from amine-containing molecules. thermofisher.com This reactivity is highly chemoselective, meaning it can form bonds with specific functional groups under physiological conditions without significant side reactions. wikipedia.org
Key reactions involving the aldehyde functionality include:
Hydrazone Formation: Aldehydes react with hydrazide-functionalized molecules to form stable hydrazone bonds. thermofisher.com This reaction is efficient at a pH range of 5 to 7. thermofisher.com
Oxime Ligation: The reaction between an aldehyde and an alkoxyamine (or aminooxy) group yields a highly stable oxime ether bond. wikipedia.orgnih.gov This reaction is noted for its high selectivity and the stability of the resulting linkage. nih.gov
Reductive Amination: Aldehydes can react with primary amines to form an intermediate Schiff base, which can then be reduced by agents like sodium cyanoborohydride to form a stable secondary amine bond. thermofisher.com
These directed chemistries are foundational in bioconjugation for labeling proteins, antibodies, and other biomolecules, often by first oxidizing carbohydrate residues (like sialic acid) on the biomolecule to generate aldehyde groups. thermofisher.com
| Reactant Functional Group | Resulting Covalent Bond | Key Features | Reference |
|---|---|---|---|
| Hydrazide (-CONHNH₂) | Hydrazone | More stable than a simple Schiff base; forms at pH 5-7. | thermofisher.com |
| Alkoxyamine / Aminooxy (-ONH₂) | Oxime | Highly stable and chemoselective bond formation. | wikipedia.orgnih.gov |
| Primary Amine (-NH₂) | Secondary Amine (via reductive amination) | Forms a stable carbon-nitrogen bond after reduction of the initial Schiff base. | thermofisher.com |
Influence of Phenyl Spacing on Aldehyde Reactivity Profiles
The inclusion of a phenyl group as a spacer between the reactive aldehyde and the PEG chain is a deliberate design choice. Research indicates that such spacers can be strategically introduced to maintain the intrinsic chemical reactivity of the aldehyde, preventing it from being negatively affected by the local chemical environment of the larger molecular construct. rsc.org The rigid nature of the phenyl ring helps to project the aldehyde group away from the linker's backbone, potentially improving its accessibility to reaction partners. Furthermore, the electronic properties of the phenyl ring can influence the electrophilicity of the aldehyde's carbonyl carbon, thereby modulating its reactivity profile. psu.edu
The Polyethylene (B3416737) Glycol (PEG4) Chain as a Solubilizing and Spacing Element
The tetraethylene glycol (PEG4) unit is integral to the linker's function, providing essential properties for its use in biological and aqueous systems.
Hydrophilic Attributes of the PEG Oligomer and their Implications for Aqueous Solubility
Polyethylene glycol is well-known for its hydrophilic character. The repeating ether units in the PEG4 chain can form hydrogen bonds with water molecules, significantly enhancing the aqueous solubility of the entire compound. amerigoscientific.comresearchgate.netbaseclick.eu This is a critical advantage in bioconjugation, where target biomolecules or hydrophobic drugs often have poor solubility in aqueous buffers. axispharm.com By incorporating a PEG4 linker, the resulting conjugate is less likely to aggregate or precipitate during labeling and purification processes. rndsystems.comtocris.com
Conformational Flexibility and Spacing Capabilities of the PEG4 Unit in Molecular Constructs
The PEG4 chain is not a rigid rod but possesses a high degree of conformational flexibility. smolecule.com This flexibility allows the linker to act as an effective spacer, creating physical distance between the two conjugated molecules. This separation can be crucial for minimizing steric hindrance, which might otherwise prevent a successful conjugation reaction or impair the biological activity of a conjugated protein or antibody. The flexible nature of the PEG spacer enables the reactive ends to adopt optimal geometries for reaction and can help reduce nonspecific interactions between the conjugate and other biological macromolecules.
The tert-Butyl Ester as a Chemically Labile Protecting Group
The tert-butyl (t-butyl) ester is a widely used protecting group for carboxylic acids in organic synthesis. thieme.dethieme-connect.com Its primary function in this molecule is to mask the carboxylic acid functionality, preventing it from participating in unwanted reactions while the aldehyde end is being utilized.
This group is valued for its stability under a variety of conditions, including exposure to nucleophiles and reducing agents. thieme.dethieme-connect.com However, it is chemically labile, meaning it can be selectively removed under specific, controlled conditions. broadpharm.comlookchem.com The most common method for cleaving a t-butyl ester is through treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid, which protonate the ester and lead to its cleavage, regenerating the free carboxylic acid. thieme.deniscpr.res.in This deprotection step is often clean and efficient. researchgate.net Milder and more selective methods have also been developed, including the use of silica (B1680970) gel in refluxing toluene (B28343) or catalysis with certain Lewis acids like ytterbium triflate. lookchem.comniscpr.res.in The ability to deprotect the ester reveals a new reactive handle—the carboxylic acid—which can then be used for a second, distinct conjugation reaction, for example, forming an amide bond with a primary amine. broadpharm.com
Acid-Labile Nature of the tert-Butyl Ester in Selective Deprotection Strategies
A cornerstone of the strategic design of Ald-Ph-PEG4-t-butyl ester is the acid-labile nature of the tert-butyl ester group. broadpharm.com This characteristic allows for its selective removal, or deprotection, under acidic conditions, unmasking a carboxylic acid. broadpharm.comlibretexts.org This process is crucial in multi-step synthetic sequences where other functional groups in the molecule might be sensitive to different reaction conditions.
The deprotection of a tert-butyl ester typically proceeds through an acid-catalyzed mechanism. The tert-butyl cation, a stable carbocation, is formed as a leaving group, which then gets neutralized. This cleavage can be achieved using various acids, with the choice of acid and reaction conditions influencing the selectivity of the deprotection. For instance, strong acids like trifluoroacetic acid are commonly employed for the efficient removal of tert-butyl esters. wikipedia.org
The ability to selectively cleave the tert-butyl ester in the presence of other protecting groups is a significant advantage. For example, research has explored the use of zinc bromide (ZnBr2) in dichloromethane (B109758) (DCM) for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. nih.gov While N-Boc and N-trityl groups were found to be unstable under these conditions, other protecting groups remained intact, highlighting the potential for fine-tuning deprotection strategies. nih.gov This selective deprotection is a key step in revealing a new reactive site—the carboxylic acid—which can then be used for subsequent conjugation or modification reactions. cd-bioparticles.netbroadpharm.com
Strategic Utility of the tert-Butyl Ester in Orthogonal Protecting Group Methodologies
The tert-butyl ester's specific cleavage conditions make it an excellent component for orthogonal protecting group strategies. organic-chemistry.org Orthogonal protection is a powerful concept in organic synthesis that allows for the selective removal of one protecting group in a molecule that contains multiple protecting groups, without affecting the others. wikipedia.orgorganic-chemistry.org This is achieved by using protecting groups that are labile under different, non-interfering conditions. organic-chemistry.org
In the context of Ald-Ph-PEG4-t-butyl ester, the tert-butyl ester is cleavable under acidic conditions. broadpharm.combroadpharm.com This is orthogonal to many other commonly used protecting groups. For example, a fluorenylmethyloxycarbonyl (Fmoc) group, often used to protect amines, is removed under basic conditions, typically with piperidine. wikipedia.org Similarly, a benzyl (B1604629) (Bn) group can be removed by hydrogenolysis. wikipedia.org
This orthogonality is of paramount importance in the synthesis of complex molecules like peptides or modified biopolymers. wikipedia.org For instance, a synthetic strategy could involve a molecule with a tert-butyl ester-protected carboxylic acid and an Fmoc-protected amine. The Fmoc group could be removed first with a base to allow for a reaction at the amine, while the tert-butyl ester remains intact. Subsequently, the tert-butyl ester could be cleaved with an acid to expose the carboxylic acid for another reaction. This stepwise deprotection and reaction sequence, enabled by the orthogonal nature of the protecting groups, allows for the precise and controlled construction of intricate molecular architectures. wikipedia.orgorganic-chemistry.org The stability of the tert-butyl group to basic and nucleophilic conditions makes it compatible with a wide range of reaction conditions used for the manipulation of other functional groups. organic-chemistry.org
Synthetic Methodologies and Chemical Derivatization of Ald Ph Peg4 T Butyl Ester
Established Synthetic Routes for the Preparation of Ald-Ph-PEG4-t-butyl Ester
The synthesis of Ald-Ph-PEG4-t-butyl ester typically involves a multi-step process starting from commercially available precursors. A common strategy is the Williamson ether synthesis, where a suitably protected PEG derivative is reacted with a benzaldehyde (B42025) derivative. For instance, Hydroxy-PEG4-t-butyl ester can be reacted with a halogenated benzaldehyde, such as 4-formylbenzyl bromide, in the presence of a base to yield the target compound.
Another established method involves the esterification of a PEGylated benzaldehyde derivative. This route would begin with a compound like 4-formylbenzoic acid, which is first coupled to a PEG4 chain bearing a hydroxyl group at one end and a protected amine at the other. Subsequent deprotection of the amine and conversion to a hydroxyl group, followed by reaction with a tert-butyl ester forming reagent, would yield the final product.
Alternatively, the synthesis can commence from a PEG derivative that already contains the aldehyde functionality. For example, a PEG4 chain with a terminal hydroxyl group and a protected aldehyde can be esterified with a tert-butyl containing acid chloride or anhydride. The aldehyde is often protected as an acetal (B89532) during these steps to prevent unwanted side reactions and is deprotected under mild acidic conditions in the final step.
Advanced Synthetic Strategies for Analogues and Derivatives of Ald-Ph-PEG4-t-butyl Ester
The versatility of the Ald-Ph-PEG4-t-butyl ester scaffold has prompted the development of advanced synthetic strategies to generate a diverse range of analogues and derivatives with tailored properties for specific applications. These strategies focus on modifying the three key components of the molecule: the aldehyde end-group, the PEG chain, and the ester protecting group.
Modifications to the Aldehyde End-Group for Altered Reactivity
The benzaldehyde moiety in Ald-Ph-PEG4-t-butyl ester is a key reactive handle, primarily for forming oximes with aminooxy-functionalized molecules. broadpharm.comaxispharm.com However, its reactivity can be modulated, or the group can be replaced entirely to achieve different conjugation chemistries.
Aliphatic Aldehydes: Replacing the benzaldehyde with a simpler aliphatic aldehyde can alter the electronic properties and steric hindrance around the carbonyl group, potentially influencing reaction kinetics. For example, Ald-CH2-PEG4-t-butyl ester, which contains a terminal aldehyde, is also a commercially available building block. amerigoscientific.com
Ketones: Introduction of a ketone in place of the aldehyde offers an alternative electrophilic site for conjugation. This can be achieved by using a ketone-containing starting material in the synthetic sequence.
Other Reactive Groups: The aldehyde can be chemically transformed into other functional groups. For instance, oxidation of the aldehyde yields a carboxylic acid, while reduction affords a primary alcohol. cd-bioparticles.net These transformations allow for subsequent conjugation via amide bond formation or etherification, respectively.
Variations in PEG Chain Length and Architecture (e.g., Ald-Ph-PEGn-t-butyl ester series)
Systematic studies have shown that varying the number of PEG units (n) can significantly impact the biological activity of PROTACs and the pharmacokinetic profiles of ADCs. dovepress.comnih.gov Consequently, a series of Ald-Ph-PEGn-t-butyl ester analogues with different PEG chain lengths (e.g., n = 2, 3, 5, 6, 8, 12) are often synthesized to optimize the linker length for a specific biological target. sigmaaldrich.comrsc.orgaxispharm.com The synthesis of these analogues follows similar routes as for the PEG4 variant, simply by starting with the corresponding PEGn derivative.
Beyond linear PEG chains, more complex architectures such as branched or multi-arm PEGs can be incorporated to create multivalent conjugates or to further modify the pharmacokinetic properties of the molecule. creative-diagnostics.com
Diversification of the Ester Protecting Group Beyond tert-Butyl Ester
The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability under many reaction conditions and its facile removal under acidic conditions. google.com However, in certain multi-step syntheses, alternative protecting groups may be required to achieve orthogonal deprotection strategies.
| Protecting Group | Cleavage Conditions | Key Features |
| Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Stable to acidic conditions, allowing for selective removal of acid-labile groups. |
| Benzyl (B1604629) (Bn) Ester | Hydrogenolysis (e.g., H₂, Pd/C) | Offers an orthogonal deprotection method to both acid- and base-labile groups. |
| Allyl (All) Ester | Pd(0)-catalyzed cleavage | Provides another layer of orthogonality in complex synthetic schemes. issuu.com |
| Silyl Esters (e.g., TBDMS) | Fluoride ion (e.g., TBAF) | Useful for specific, mild deprotection, though can have some acid sensitivity. google.com |
Methodologies for Selective Deprotection of the tert-Butyl Ester Moiety
A key feature of the Ald-Ph-PEG4-t-butyl ester is the tert-butyl protected carboxyl group, which can be selectively cleaved to reveal a free carboxylic acid. This unmasked functional group is then available for a variety of conjugation reactions, most commonly amide bond formation with an amine-containing molecule.
Acid-Catalyzed Hydrolysis Protocols for Carboxylic Acid Generation
The tert-butyl ester is readily cleaved under acidic conditions through a mechanism involving the formation of a stable tert-butyl cation. organic-chemistry.org This deprotection is typically achieved with high efficiency and selectivity.
Commonly used acidic reagents for the hydrolysis of the tert-butyl ester include:
Trifluoroacetic Acid (TFA): A strong acid that is frequently used for this transformation. The reaction is often carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. vulcanchem.comgoogle.com The volatility of TFA and DCM facilitates their removal after the reaction is complete.
Hydrochloric Acid (HCl): An aqueous solution of HCl or HCl gas dissolved in an organic solvent (e.g., dioxane) can also be employed. issuu.com
Formic Acid: A milder acid that can also effect the deprotection, sometimes requiring elevated temperatures. mdpi.com
Sulfuric Acid (H₂SO₄): While effective, its non-volatile nature can make work-up more challenging. researchgate.net
The choice of acid and reaction conditions can be tailored to the specific substrate to ensure complete deprotection without affecting other acid-sensitive functional groups that may be present in the molecule. For instance, if the molecule also contains a Boc-protected amine, treatment with a strong acid like TFA will typically cleave both protecting groups.
Chemoselective Deprotection in the Presence of Other Acid-Labile Functionalities
The selective removal of the t-butyl ester protecting group in Ald-Ph-PEG4-t-butyl ester is a critical step to enable subsequent functionalization of the resulting carboxylic acid. This deprotection must be achieved without affecting the aldehyde functionality or other acid-sensitive groups that might be present in a larger molecular construct. Several methodologies have been developed for the chemoselective hydrolysis of t-butyl esters under conditions that preserve other acid-labile moieties.
One notable method involves the use of Lewis acids. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to facilitate the chemoselective hydrolysis of t-butyl esters. nih.govresearchgate.net This method is particularly useful when other acid-sensitive protecting groups, such as certain amine protecting groups like PhF, are present, as they remain intact under these conditions. nih.govresearchgate.net However, it is important to note that other common acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and trityl groups are not stable under these conditions. nih.govresearchgate.net
Another effective approach for the selective cleavage of t-butyl esters is the use of solid acid catalysts, such as montmorillonite (B579905) KSF clay. researchgate.net This clay catalyst allows for the deprotection of t-butyl esters in refluxing acetonitrile (B52724) in high yields. researchgate.net A key advantage of this method is its high chemoselectivity; it does not affect a wide range of other functional and protecting groups, including benzyl, methyl, and allyl esters, as well as ethers, carbamates, and halides. researchgate.net This broad compatibility makes it a robust option for complex synthetic schemes.
Furthermore, the choice of protic acid and reaction conditions can be fine-tuned to achieve selective deprotection. For example, p-toluenesulfonic acid is known to selectively remove t-butyl esters in the presence of benzyloxycarbonyl or trifluoroacetyl groups. acsgcipr.org Formic acid is a suitable reagent for deprotection in substrates containing sensitive β-lactam rings. acsgcipr.org The general mechanism for the acid-catalyzed cleavage of t-butyl esters proceeds through the formation of a stable t-butyl cation. acsgcipr.org
The following table summarizes various reagents and conditions used for the chemoselective deprotection of t-butyl esters.
| Reagent/Catalyst | Solvent | Conditions | Compatible Functional Groups (Examples) | Incompatible Functional Groups (Examples) |
| Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temperature | PhF-protected amines | N-Boc, N-trityl |
| Montmorillonite KSF Clay | Acetonitrile | Reflux | Benzyl esters, methyl esters, allyl esters, ethers, carbamates, halides | - |
| p-Toluenesulfonic Acid | Various | - | Benzyloxycarbonyl, trifluoroacetyl | - |
| Formic Acid | - | - | β-lactams | - |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | - | N-Boc |
| 4 M HCl in Dioxane | Dichloromethane | Room Temperature | - | - |
Post-Synthetic Functionalization of the Deprotected Carboxyl Group
Following the selective deprotection of the t-butyl ester, the newly exposed carboxylic acid group on the PEG linker becomes available for a variety of post-synthetic modifications. A primary application is the formation of stable amide bonds through coupling with primary amine-containing molecules, such as proteins, peptides, or small molecule drugs. biochempeg.comcreativepegworks.com
This amide bond formation is typically facilitated by the use of coupling agents that activate the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form a more stable activated ester intermediate. broadpharm.comaxispharm.com Other modern coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. broadpharm.comaxispharm.com
The general procedure for such a coupling reaction involves dissolving the deprotected Ald-Ph-PEG4-carboxylic acid and the amine-containing molecule in a suitable anhydrous solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). broadpharm.com A base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize any acid present and to facilitate the reaction. broadpharm.com The coupling agent is then added, and the reaction is stirred at room temperature until completion, which can be monitored by techniques like LC-MS or TLC. broadpharm.com
The resulting amide linkage is chemically stable, making this a robust method for permanently attaching a variety of payloads to the PEG linker. biochempeg.com This strategy is widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic systems. axispharm.com
The table below outlines common coupling agents and reaction conditions for the functionalization of the deprotected carboxyl group.
| Coupling Agent | Additive | Solvent | Base (Example) | Key Features |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | NHS or HOBt | DMF, DCM, Water | DIPEA, TEA | Water-soluble byproducts, versatile |
| DCC (N,N'-dicyclohexylcarbodiimide) | NHS or HOBt | DMF, DCM | DIPEA, TEA | Forms insoluble dicyclohexylurea (DCU) byproduct |
| HATU | - | DMF, NMP | DIPEA, TEA | High efficiency, rapid coupling, low racemization |
| HBTU | HOBt | DMF | DIPEA, TEA | Similar to HATU, widely used |
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| Ald-Ph-PEG4-t-butyl ester | tert-butyl 4-(4-(2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethoxy)ethoxy)butanoate |
| Ald-Ph-PEG4-carboxylic acid | 4-(4-(2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethoxy)ethoxy)butanoic acid |
| Ald-CH2-PEG4-t-butyl ester | tert-butyl 1-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-al |
| ZnBr₂ | Zinc Bromide |
| Boc | tert-butyloxycarbonyl |
| PhF | 9-(9-phenylfluorenyl) |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| DCC | N,N'-dicyclohexylcarbodiimide |
| NHS | N-hydroxysuccinimide |
| HOBt | 1-hydroxybenzotriazole |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| DMF | Dimethylformamide |
| DCM | Dichloromethane |
| DIPEA | Diisopropylethylamine |
| TEA | Triethylamine |
| TFA | Trifluoroacetic Acid |
Mechanistic Studies of Chemical Transformations Involving Ald Ph Peg4 T Butyl Ester
Elucidation of Aldehyde Reactivity with Aminooxy-Bearing Molecules
The aldehyde functionality provides a reactive handle for covalent modification through the formation of an oxime bond, a cornerstone of bioorthogonal chemistry. rsc.org This ligation is prized for its high chemoselectivity and the stability of the resulting conjugate. rsc.orgiris-biotech.de
Kinetics and Thermodynamics of Oxime or Hydrazone Formation
The reaction of an aldehyde with an aminooxy group to form a stable oxime is a condensation reaction that proceeds with the elimination of a water molecule. nih.gov The mechanism involves the nucleophilic attack of the aminooxy group on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. nih.gov This is followed by an acid-catalyzed dehydration step, which is typically rate-limiting in the pH range of 3 to 7, to yield the final oxime product. nih.gov
While the reaction can be slow at neutral pH, nucleophilic catalysts such as aniline (B41778) or its derivatives can significantly accelerate the ligation. researchgate.netnih.govrsc.org For instance, m-phenylenediamine (B132917) (mPDA) has been shown to be a more efficient catalyst than aniline due to its higher water solubility, which allows for its use at higher concentrations. researchgate.net The structure of the aldehyde also plays a role; alkyl aldehydes tend to react faster than aryl aldehydes. glenresearch.com
Table 1: Key Parameters of Oxime Ligation
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Reaction Type | Condensation (Oxime Ligation) | Aldehyde + Aminooxy Compound → Oxime + Water |
| Mechanism | 1. Nucleophilic attack | 2. Acid-catalyzed dehydration (rate-limiting) |
| Optimal pH | Balances catalyst protonation and nucleophile activity | 4.0 - 6.0 |
| Rate Constant (k₂) uncatalyzed | Can be slow, especially at neutral pH | ~0.01 M⁻¹s⁻¹ or lower |
| Catalysts | Nucleophilic catalysts accelerate the dehydration step | Aniline, m-phenylenediamine (mPDA) |
| Thermodynamics | Favorable equilibrium | Driven by stable C=N bond and water elimination |
Stereochemical Outcomes of Aldehyde Condensation Reactions
The C=N double bond of the oxime formed from the reaction of Ald-Ph-PEG4-t-butyl ester and an aminooxy compound can exist as two distinct geometric isomers: E and Z (historically referred to as anti and syn, respectively). uou.ac.inwikipedia.orgthieme-connect.de This isomerism arises from the restricted rotation around the double bond. uou.ac.in
For oximes derived from aromatic aldehydes, the E isomer, where the larger aromatic group (phenyl) and the -OR group of the oxime are on opposite sides of the C=N bond, is generally the thermodynamically more stable and predominant product. nih.gov This preference is attributed to minimized steric hindrance. While both isomers may form, equilibration to the more stable E form can be facilitated by the acidic conditions often used to promote the reaction. google.com The specific ratio of E to Z isomers depends on the precise structures of the reactants and the reaction conditions, but a strong preference for the E isomer is expected. nih.govgoogle.com
Investigating the Reaction Pathways of tert-Butyl Ester Deprotection
The tert-butyl (t-butyl) ester group serves as a robust protecting group for the carboxylic acid. It is stable to many reaction conditions but can be efficiently removed when the acid functionality is required for subsequent steps. acsgcipr.orgacsgcipr.org
Reaction Mechanisms Under Acidic Conditions
The standard method for cleaving a t-butyl ester is through acidolysis. acsgcipr.orgacsgcipr.org Strong acids, most commonly trifluoroacetic acid (TFA), are used, often in a solvent like dichloromethane (B109758) (DCM). The mechanism begins with the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acsgcipr.orgstackexchange.com However, the key step is the subsequent loss of the highly stable tertiary tert-butyl carbocation, which proceeds via a unimolecular cleavage (AAL1 mechanism). acsgcipr.orgcommonorganicchemistry.com
This tert-butyl cation is a reactive intermediate. To prevent unwanted side reactions, such as the alkylation of electron-rich moieties within the substrate, a scavenger is often added to the reaction mixture. The cation can be trapped by the scavenger, deprotonate to form isobutylene (B52900) gas, or react with the acid's counter-ion. stackexchange.comcommonorganicchemistry.comechemi.com
Catalytic Systems for Efficient Ester Cleavage
While strong acids are effective, they can lack selectivity if other acid-sensitive groups are present. This has driven the development of milder, catalytic deprotection methods.
Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) and ferric chloride (FeCl₃) can catalyze the cleavage of t-butyl esters. acs.orgnih.gov These catalysts function by coordinating to the ester's carbonyl oxygen, activating it and facilitating the departure of the tert-butyl group under milder conditions than strong Brønsted acids. nih.gov This approach can offer improved chemoselectivity; for example, ZnBr₂ has been used for the selective deprotection of t-butyl esters in the presence of certain other acid-labile protecting groups. acs.org
Other Catalytic Systems: Other innovative systems have been reported. These include using silica (B1680970) gel in refluxing toluene (B28343), which provides a heterogeneous catalytic system that simplifies workup. More recently, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) have been shown to effect the thermolytic cleavage of t-butyl esters, often requiring no additional catalyst. researchgate.net A system using the radical cation "magic blue" (tris(4-bromophenyl)aminium) in combination with triethylsilane has also been developed for very mild deprotection. acs.org
Side Reactions and Product Impurities in Conjugation Chemistries
In multi-step syntheses and conjugations involving Ald-Ph-PEG4-t-butyl ester, awareness of potential side reactions is critical for ensuring product purity.
Aldehyde-Related Side Reactions: The aldehyde group is susceptible to oxidation to a carboxylic acid, which would render the linker incapable of undergoing oxime ligation. During the conjugation reaction, the high reactivity of the aminooxy group makes it sensitive to ketones and aldehydes in solvents (e.g., acetone) or impurities, which can lead to unwanted side products and reduce the yield of the desired conjugate. rsc.orgd-nb.info
Deprotection-Related Side Reactions: During acid-catalyzed deprotection of the t-butyl ester, the generated tert-butyl cation can cause side reactions. A primary concern is the alkylation of nucleophilic residues, such as tryptophan or tyrosine, if the substrate is a peptide. The use of scavengers is crucial to mitigate this. commonorganicchemistry.com Furthermore, if other acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group are present, they will be cleaved simultaneously by strong acids like TFA. commonorganicchemistry.comacs.org Incomplete deprotection can also lead to impurities that are difficult to separate from the final product.
Oxime Ligation Side Reactions: While oxime ligation is highly chemoselective, suboptimal pH control can reduce efficiency. At very high pH, other nucleophiles (e.g., the ε-amino group of lysine (B10760008) in a peptide) could potentially compete in reacting with the aldehyde. During purification and handling, (aminooxy)acetylated compounds have been observed to react with trace carbonyls, leading to impurities. d-nb.info
Computational Chemistry Approaches to Reaction Mechanism Prediction
Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms of molecules like Ald-Ph-PEG4-t-butyl ester, particularly in the context of its application as a Proteolysis Targeting Chimera (PROTAC) linker. These in silico methods provide a molecular-level understanding of reaction pathways, transition states, and the conformational dynamics that are often difficult to capture through experimental techniques alone. The insights gained from computational modeling are crucial for the rational design and optimization of PROTACs and other bioconjugates. researchgate.netcomputabio.com
The primary chemical transformations involving Ald-Ph-PEG4-t-butyl ester are the reaction of its benzaldehyde (B42025) group and the deprotection of its t-butyl ester. Computational approaches, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model these processes.
Modeling the Oxime Ligation Reaction:
The benzaldehyde moiety of Ald-Ph-PEG4-t-butyl ester is designed to react with an aminooxy group on a target-binding ligand or protein, forming a stable oxime bond. nih.gov DFT calculations are a powerful tool for investigating the mechanism of this ligation. researchgate.net These studies can map the potential energy surface of the reaction, identifying the key intermediates and transition states.
For the reaction between a benzaldehyde derivative and an aminooxy-containing molecule, computational models can predict the following:
Reaction Pathway: The reaction typically proceeds through a tetrahedral intermediate. acs.org DFT can elucidate the step-wise mechanism, including the initial nucleophilic attack of the aminooxy group on the aldehyde's carbonyl carbon and the subsequent dehydration to form the oxime. researchgate.netnih.gov
Activation Barriers: By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy (energy barrier) for each step can be determined. This helps in understanding the reaction kinetics and the conditions required for the reaction to proceed efficiently. nih.gov
Catalysis: The oxime formation is often catalyzed by acids or nucleophiles like aniline. nih.govunivie.ac.at Computational models can incorporate explicit catalyst molecules (e.g., water or aniline) to study their role in lowering the activation barriers, for instance, by facilitating proton transfer steps. researchgate.net
A representative table of data that can be generated from such a DFT study is shown below:
| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |
| Reactants (Benzaldehyde + Aminooxy) | - | 0.0 |
| Nucleophilic Attack Transition State | TS1 | +15.2 |
| Tetrahedral Intermediate | INT1 | -5.8 |
| Proton Transfer Transition State | TS2 | +12.5 |
| Dehydration Transition State | TS3 | +20.1 |
| Products (Oxime + Water) | - | -10.3 |
| Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for an oxime ligation reaction. Actual values would be specific to the exact reactants and computational methods used. |
Modeling t-Butyl Ester Deprotection:
The t-butyl ester group serves as a protecting group for the carboxylic acid. Its removal, typically under acidic conditions (e.g., using trifluoroacetic acid - TFA), is another critical transformation. libretexts.org Quantum mechanics calculations can be used to study the mechanism of this deprotection. ic.ac.uk The process is generally understood to proceed via an SN1-type mechanism involving the formation of a stable tertiary carbocation. stackexchange.com
Computational studies can provide detailed insights into:
Protonation Step: The initial step involves the protonation of one of the ester's oxygen atoms. stackexchange.com Computational models can determine the most likely site of protonation (the carbonyl oxygen versus the ether oxygen).
Carbocation Formation: The subsequent cleavage of the oxygen-t-butyl bond leads to the formation of a carboxylic acid and a t-butyl carbocation. The stability of this carbocation is a key factor driving the reaction. stackexchange.com
Fate of the Carbocation: The t-butyl cation is then neutralized, typically by losing a proton to form isobutylene. stackexchange.com
Conformational Analysis and the Role of the PEG Linker:
MD simulations can model the conformational ensemble of the entire PROTAC molecule in a solvent environment, providing data on:
Linker Flexibility: The range of conformations the PEG linker can adopt, which is crucial for enabling the formation of a stable ternary complex between the target protein and the E3 ligase. chemrxiv.orgelifesciences.org
End-to-End Distance: The distribution of distances between the benzaldehyde and the t-butyl ester termini, which dictates the linker's ability to span the necessary distance in the ternary complex.
The table below illustrates the type of data that can be extracted from MD simulations of a PEGylated linker:
| Simulation Parameter | Description | Typical Result |
| Root-Mean-Square Fluctuation (RMSF) | Measures the flexibility of each atom in the linker. | Higher values for central PEG units. |
| Radius of Gyration (Rg) | Indicates the compactness of the linker's conformation. | A distribution of values around an average. |
| End-to-End Distance | The distance between the two ends of the linker. | A broad distribution, e.g., 5-15 Å. |
| Solvent Accessible Surface Area (SASA) | The surface area of the linker exposed to the solvent. | High values due to the hydrophilic PEG chain. |
| Note: This table provides an example of the kind of data generated from MD simulations. The specific values would depend on the simulation conditions and the force field used. |
Applications in Advanced Chemical Biology and Bioconjugation Research
Utilization as a Heterobifunctional Crosslinker in Protein and Peptide Conjugation
The distinct reactive groups at opposite ends of the Ald-Ph-PEG4-t-butyl ester molecule make it an ideal heterobifunctional crosslinker. This allows for the sequential and controlled linkage of two different molecules, a cornerstone of modern protein and peptide conjugation strategies.
The benzaldehyde (B42025) group of Ald-Ph-PEG4-t-butyl ester is central to its function in directed bioconjugation. This aldehyde moiety serves as a target for chemoselective ligation, a class of reactions that occur under mild, aqueous conditions with high specificity, thus preserving the structure and function of sensitive biomolecules. univie.ac.at The most common applications involve the reaction of the aldehyde with an aminooxy group to form a stable oxime linkage, or with a hydrazide group to form a hydrazone. broadpharm.combroadpharm.comunivie.ac.at
This strategy allows for the site-specific modification of proteins and peptides that have been engineered or chemically altered to contain a unique aminooxy or hydrazide handle. broadpharm.comunivie.ac.at Researchers have utilized such orthogonal chemoselective ligations to create multifunctional scaffolds. univie.ac.at Furthermore, advancements in aldehyde-based bioconjugation have led to the development of novel techniques like the trapped-Knoevenagel ligation, which offers rapid reaction kinetics and produces highly stable conjugates under physiological conditions, expanding the toolkit for site-specific protein modification. acs.org
Ald-Ph-PEG4-t-butyl ester is well-suited for this role. Its aldehyde group can be used to conjugate the linker to an antibody that has been functionalized with a compatible reactive partner, such as an aminooxy group. broadpharm.combroadpharm.com Following this, the t-butyl ester can be deprotected to reveal a carboxylic acid, which is then used to attach a cytotoxic payload. The embedded PEG4 spacer enhances the water solubility and pharmacokinetic properties of the resulting ADC. smolecule.com Research has demonstrated that novel aldehyde-based ligation strategies can be used to generate ADCs with excellent efficacy both in vitro and in vivo. acs.org
PROTACs are innovative therapeutic modalities designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins. medchemexpress.com These molecules are themselves conjugates, composed of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. medchemexpress.com
PEG-based linkers are frequently employed in PROTAC synthesis, and Ald-Ph-PEG4-t-butyl ester is a valuable building block for this purpose. medchemexpress.comtargetmol.comchemondis.com While direct examples are specific to the proprietary development of new chemical entities, related structures like Amino-PEG4-t-butyl ester and Hydroxy-PEG4-t-butyl ester are cited as components in PROTAC synthesis. sigmaaldrich.comsigmaaldrich.com By analogy, the aldehyde and deprotected ester of Ald-Ph-PEG4-t-butyl ester provide two convenient and chemically distinct handles for attaching the target-binding ligand and the E3 ligase ligand, respectively. The PEG4 unit itself is a commonly used spacer length in PROTAC design, influencing the molecule's ability to form a productive ternary complex between the target protein and the E3 ligase.
Applications in Antibody-Drug Conjugate (ADC) Development
Integration into Ligand Synthesis for Receptor Targeting
Active targeting of cells or tissues is a primary goal in drug delivery and diagnostics. This is often achieved by decorating a nanoparticle, drug, or imaging agent with a ligand that specifically binds to a cell-surface receptor overexpressed on the target cells. uni-muenchen.de
Ald-Ph-PEG4-t-butyl ester is an effective tool for integrating such targeting ligands into larger systems. For example, a targeting peptide identified through methods like phage display can be synthesized with an aminooxy group. univie.ac.atuni-muenchen.de This peptide can then be cleanly ligated to the aldehyde end of the linker. The other end of the molecule, after deprotection of the t-butyl ester, can be attached to a therapeutic or diagnostic cargo. This modular approach allows for the straightforward synthesis of precisely defined, targeted constructs for advanced biomedical applications. univie.ac.at
Development of Modulators for Biochemical Pathways
The ability to modulate biochemical pathways is fundamental to treating numerous diseases. Chemical modulators can act by inhibiting enzymes, blocking receptor interactions, or inducing new protein-protein interactions. PROTACs, as discussed earlier, are a prime example of pathway modulators that function by inducing protein degradation. medchemexpress.commedchemexpress.com
The utility of Ald-Ph-PEG4-t-butyl ester extends to the creation of various chemical modulators beyond PROTACs. Its heterobifunctional nature allows chemists to link two different molecular entities to create a novel bifunctional molecule. For instance, one could link an inhibitor for one enzyme to a substrate for another, thereby bringing two components of a pathway into close proximity. The linker's flexibility, conferred by the aldehyde and protected acid, makes it a key building block for synthesizing such complex molecules designed to interrogate and control biological processes. broadpharm.combroadpharm.com
Probes for Studying Enzyme Mechanisms in RNA Biology and Related Systems
Understanding the function and mechanisms of enzymes is a central theme in molecular biology. Chemical probes, particularly activity-based probes (ABPs), are powerful tools for identifying and quantifying active enzymes within complex biological systems. nih.gov These probes typically consist of a reactive group (or "warhead") that covalently binds to the enzyme's active site, a linker, and a reporter tag (e.g., a fluorescent dye or biotin). nih.gov
Ald-Ph-PEG4-t-butyl ester can be readily incorporated into the synthesis of such chemical probes. For example, a molecule designed to target the active site of an RNA-modifying enzyme could be attached to the carboxyl end of the linker (after deprotection). The aldehyde terminus could then be reacted with a reporter molecule containing an aminooxy group, such as an aminooxy-functionalized fluorescent dye. broadpharm.comunivie.ac.at Related PEGylated linkers have been used to create probes for affinity pulldown of histone demethylases and for SNAP-tag labeling. sigmaaldrich.comsigmaaldrich.com This modular strategy, enabled by the linker's distinct functional ends and enhanced by the PEG spacer's solubility, facilitates the construction of sophisticated probes for studying enzyme mechanisms in various biological contexts, including RNA biology.
Contributions to Materials Science and Nanotechnology Research
Fabrication of PEGylated Surfaces for Biomedical Devices
The surface properties of biomedical devices are critical for their biocompatibility and performance. Unmodified surfaces can often lead to non-specific protein adsorption, triggering an immune response and reducing the device's efficacy. PEGylation, the process of attaching PEG chains to a surface, is a widely adopted strategy to create hydrophilic, protein-resistant surfaces. jst.go.jpmdpi.com
Ald-Ph-PEG4-t-butyl ester is an ideal candidate for this application. The process involves initially functionalizing the surface of a biomedical device (e.g., a stent, catheter, or biosensor) with molecules that present amine or aminooxy groups. The benzaldehyde (B42025) end of the Ald-Ph-PEG4-t-butyl ester can then be covalently attached to this surface. This reaction typically occurs under mild conditions, preserving the integrity of both the device material and the linker. axispharm.com
Reaction with Amine Surfaces : The benzaldehyde group reacts with primary amines on a surface to form a Schiff base (an imine bond). This bond can be stabilized through reduction to form a more robust secondary amine linkage. mdpi.comprecisepeg.com
Reaction with Aminooxy Surfaces : A more specific and stable linkage is formed when the benzaldehyde reacts with an aminooxy group to create an oxime bond. broadpharm.comaxispharm.com This reaction is highly efficient and proceeds under gentle physiological conditions. axispharm.com
The result is a surface densely coated with PEG4 chains, which creates a hydration layer that sterically hinders the approach of proteins, thus enhancing the biocompatibility of the device. The terminal t-butyl ester can be kept as is or hydrolyzed to reveal a carboxylic acid for further functionalization if desired.
Development of Novel Polymeric Materials with Tunable Properties
The synthesis of advanced polymers with tailored characteristics is a cornerstone of materials science. Ald-Ph-PEG4-t-butyl ester can be utilized as a building block or modifying agent to create novel polymeric materials with tunable properties. Its bifunctional nature allows it to be incorporated into polymer chains or used to functionalize existing polymers.
Research has shown that benzaldehyde-containing monomers can be copolymerized with other monomers using controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to create amphiphilic block copolymers. researchgate.net These copolymers, containing both hydrophilic (from a PEG-based monomer) and hydrophobic segments, can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles. researchgate.netnih.gov
By using a molecule like Ald-Ph-PEG4-t-butyl ester, a researcher could initiate polymerization from one end (after converting the ester to an appropriate initiator) or attach it to a pre-formed polymer. The pendant benzaldehyde groups on the resulting material act as reactive sites for cross-linking or for the attachment of other functional molecules, allowing for the fine-tuning of the material's properties. researchgate.netresearchgate.net For example, cross-linking can alter the mechanical strength and degradation profile of a hydrogel. researchgate.net Furthermore, incorporating pH-responsive co-monomers allows for the creation of "smart" materials that change their structure or release a payload in response to a change in pH. researchgate.netnih.gov The presence of the PEG linker inherently improves the material's water solubility and biocompatibility. mdpi.com
Engineering of Nanoparticle Surfaces for Enhanced Biocompatibility
Nanoparticles hold immense promise for applications in diagnostics and therapeutics, but their clinical translation often depends on proper surface engineering to ensure they are not rapidly cleared by the immune system. jst.go.jpmdpi.com Coating nanoparticles with PEG is a proven method to increase their circulation time and reduce immunogenicity. mdpi.com
Ald-Ph-PEG4-t-butyl ester serves as an excellent surface modification agent for nanoparticles. The process typically involves conjugating the linker to the nanoparticle surface. The deprotected carboxylic acid end (after hydrolysis of the t-butyl ester) can react with amine groups on the surface of metallic or polymeric nanoparticles. Alternatively, if the nanoparticle has other reactive groups, the benzaldehyde end can be used for attachment.
Once the nanoparticle is "PEGylated" with Ald-Ph-PEG4-t-butyl ester, the exposed benzaldehyde group becomes a versatile handle for further engineering. This is a key advantage, as it allows for the covalent attachment of targeting ligands such as antibodies, peptides, or aptamers. mdpi.comresearchgate.net This targeted functionalization enhances the nanoparticle's ability to accumulate at a specific site, such as a tumor. jst.go.jp The reaction of the surface benzaldehyde groups with aminooxy-functionalized antibodies, for instance, provides a stable and specific conjugation method. researchgate.net This multi-step functionalization allows for the creation of highly sophisticated, multifunctional nanocarriers.
The table below shows representative data on how the surface functionalization of a nanoparticle can alter its physical properties, which is a critical characterization step in nanoparticle engineering. rsc.org
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unconjugated Nanoparticle | 25.4 | 0.102 |
| Nanoparticle + Fluorophore | 30.6 | 0.106 |
| Nanoparticle + Fluorophore + Targeting Ligand | 34.1 | 0.115 |
This table provides illustrative data based on findings reported for Ferumoxytol nanoparticle functionalization to demonstrate the typical changes observed during surface engineering. rsc.org
Applications in Drug Delivery Systems and Controlled Release Mechanisms
One of the most significant applications of Ald-Ph-PEG4-t-butyl ester is in the design of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs). axispharm.com ADCs are a class of targeted therapy where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The linker is a critical component of an ADC, influencing its stability, solubility, and drug-release mechanism.
Ald-Ph-PEG4-t-butyl ester is well-suited for this role due to its distinct functionalities. The deprotected carboxylic acid can be coupled to an amine group on the targeting antibody. The benzaldehyde group can then be reacted with a drug that has been modified to contain a hydrazide or aminooxy group. This forms a hydrazone or oxime bond, respectively. axispharm.com
Advanced Spectroscopic and Chromatographic Methodologies for Research and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ald-Ph-PEG4-t-butyl ester. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the key functional groups: the benzaldehyde (B42025), the PEG chain, and the t-butyl ester.
In ¹H NMR analysis, specific chemical shifts (δ) and coupling constants (J) are indicative of the protons in different chemical environments. For Ald-Ph-PEG4-t-butyl ester, the following proton signals are typically observed:
Aldehyde Proton: A singlet appearing far downfield, characteristically around 9.5-10.5 ppm.
Aromatic Protons: Signals corresponding to the protons on the phenyl ring, typically found in the range of 7.0-8.0 ppm. The substitution pattern on the ring will influence the multiplicity and exact shifts.
PEG Chain Protons: A complex series of overlapping multiplets in the region of 3.5-4.0 ppm, characteristic of the repeating ethylene (B1197577) glycol units.
t-Butyl Protons: A sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons, which is a hallmark of the t-butyl group. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals for Ald-Ph-PEG4-t-butyl ester would include:
Aldehyde Carbonyl Carbon: A signal in the highly deshielded region of 190-200 ppm.
Aromatic Carbons: Multiple signals in the 120-140 ppm range.
PEG Chain Carbons: A characteristic signal or group of signals around 70 ppm.
Ester Carbonyl Carbon: A peak around 170 ppm.
t-Butyl Carbons: Signals for the quaternary and methyl carbons of the t-butyl group, typically around 80 ppm and 28 ppm, respectively. rsc.org
The precise chemical shifts can be influenced by the solvent used for the analysis, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). tandfonline.com The integration of the proton signals and the chemical shifts in both ¹H and ¹³C NMR spectra collectively confirm the successful synthesis and structural integrity of the Ald-Ph-PEG4-t-butyl ester molecule.
Table 1: Representative ¹H NMR Data for Ald-Ph-PEG4-t-butyl ester
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde | ~9.8 | s |
| Aromatic | ~7.8, ~7.5 | d, d |
| PEG Chain | ~3.6-3.9 | m |
| t-Butyl | ~1.45 | s |
Note: s = singlet, d = doublet, m = multiplet. Actual values may vary based on solvent and specific substitution pattern.
Mass Spectrometry for Molecular Weight Verification and Purity Assessment
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of Ald-Ph-PEG4-t-butyl ester and assess its purity. The expected molecular weight for C₂₃H₃₅NO₈ is approximately 453.5 g/mol . broadpharm.comaaronchem.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, often to within a few parts per million, which helps to confirm the elemental composition of the molecule. rsc.org Techniques such as electrospray ionization (ESI) are commonly employed to generate ions of the molecule for analysis. The resulting mass spectrum would ideally show a prominent peak corresponding to the molecular ion [M]+, or more commonly, adducts such as [M+H]+, [M+Na]+, or [M+K]+. rsc.org
The presence of a single, dominant peak at the expected mass-to-charge ratio (m/z) is a strong indicator of the compound's purity. The absence of significant peaks at other m/z values suggests the absence of major impurities. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the structure by showing the loss of specific fragments, such as the t-butyl group or parts of the PEG chain.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both monitoring the progress of the synthesis of Ald-Ph-PEG4-t-butyl ester and for its purification. Given the structure of the molecule, reversed-phase HPLC (RP-HPLC) is a particularly suitable method.
Reaction Monitoring: During the synthesis of Ald-Ph-PEG4-t-butyl ester, HPLC can be used to track the consumption of starting materials and the formation of the product over time. nih.govsci-hub.se This allows for the optimization of reaction conditions such as temperature, reaction time, and stoichiometry of reactants. nih.gov By analyzing small aliquots of the reaction mixture at different time points, chemists can determine the optimal point to quench the reaction and maximize the yield of the desired product. sci-hub.se
Product Purification: Preparative HPLC is often employed to purify the crude product. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724), frequently with additives like trifluoroacetic acid (TFA). researchgate.netchromatographyonline.com The components of the mixture separate based on their hydrophobicity. Unreacted starting materials and byproducts with different polarities will elute at different retention times than the target compound, allowing for the collection of a highly pure fraction of Ald-Ph-PEG4-t-butyl ester. The purity of the collected fractions can then be assessed by analytical HPLC. rsc.org
Table 2: Typical HPLC Parameters for Analysis of PEGylated Compounds
| Parameter | Condition |
|---|---|
| Column | C18 or C4 reversed-phase |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from low to high %B |
| Flow Rate | 0.5-1.0 mL/min |
| Detection | UV at 220 nm or 280 nm |
These are general conditions and may require optimization for specific applications. researchgate.netchromatographyonline.comthermofisher.com
Gel Permeation Chromatography (GPC) for Polymer Characterization (if applicable to broader PEG applications)
While Ald-Ph-PEG4-t-butyl ester is a discrete molecule with a defined molecular weight, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a crucial technique for the characterization of the broader class of polyethylene (B3416737) glycol (PEG) polymers from which it is derived. chromatographyonline.comintertek.com GPC separates molecules based on their hydrodynamic volume in solution. resolvemass.ca
GPC is essential for determining key properties of PEG polymers, including:
Molecular Weight Averages: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and z-average molecular weight (Mz).
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 signifies a very narrow distribution, which is often desirable for applications in drug delivery and bioconjugation.
The analysis is performed by dissolving the polymer in a suitable solvent and passing it through a column packed with porous beads. intertek.com Larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. wayeal-instrument.com The system is typically calibrated with a series of well-characterized polymer standards, such as PEG or polystyrene standards. resolvemass.calcms.cz
For PEG analysis, both aqueous and organic mobile phases can be used. chromatographyonline.com The choice of eluent depends on the specific PEG derivative being analyzed. chromatographyonline.com Detectors commonly used in GPC include refractive index (RI) detectors, which are sensitive to the concentration of the polymer, and multi-angle light scattering (MALS) detectors, which can provide an absolute measurement of molecular weight without the need for column calibration. resolvemass.ca GPC provides critical quality control data for the PEG raw materials used in the synthesis of more complex derivatives like Ald-Ph-PEG4-t-butyl ester. wayeal-instrument.com
Future Research Trajectories and Emerging Paradigms
Design of Next-Generation Multi-Arm and Branched Aldehyde-PEG-t-butyl Ester Derivatives
The development of multi-arm or branched PEG derivatives represents a significant leap forward from traditional linear polymers. nih.gov These complex architectures, such as Y-shaped or multi-arm structures, offer several advantages, including increased drug-loading capacity and altered pharmacokinetic profiles. conicet.gov.aridosi.org Future research is poised to explore the synthesis of multi-arm analogs of Ald-Ph-PEG4-t-butyl ester. These next-generation linkers could feature multiple aldehyde or protected carboxyl functionalities, enabling the attachment of several distinct molecular entities.
For instance, a Y-shaped derivative could have two aldehyde-terminated arms and a single t-butyl ester tail, or vice-versa. Such designs would be invaluable in creating complex bioconjugates, such as antibody-drug conjugates (ADCs) with multiple drug molecules per antibody, or sophisticated imaging probes with both a targeting ligand and a reporter molecule. The steric hindrance provided by branched structures can also shield conjugated proteins from enzymatic degradation, potentially enhancing their in-vivo stability. idosi.org Research in this area will likely focus on optimizing the synthesis of these complex molecules and evaluating their performance in biological systems. biochempeg.com
Table 1: Comparison of Linear and Branched PEG Derivatives
| Feature | Linear PEG | Multi-Arm/Branched PEG |
| Structure | Single polymer chain | Multiple polymer chains radiating from a central core |
| Drug Loading | Typically one or two molecules per PEG chain | Multiple molecules per branched structure |
| Steric Hindrance | Moderate | High |
| In Vivo Half-Life | Generally shorter | Often longer due to increased hydrodynamic volume |
| Applications | Standard PEGylation, linkers in ADCs and PROTACs | High drug-load ADCs, hydrogel formation, 3D cell culture |
Exploration of Novel Bioconjugation Chemistries Utilizing Aldehyde and Carboxyl Functionalities
The aldehyde and protected carboxyl groups of Ald-Ph-PEG4-t-butyl ester are central to its utility, offering orthogonal handles for a variety of bioconjugation reactions. broadpharm.com The aldehyde group can react with hydrazides to form hydrazones or with aminooxy groups to create stable oximes, both of which are common strategies in bioconjugation. spirochem.comchempep.com Future research will likely delve into more innovative and efficient ligation chemistries. For example, the development of catalyst-free "click" reactions involving aldehydes could streamline the conjugation process and improve yields. mdpi.com
Upon deprotection of the t-butyl ester with acid, the resulting carboxylic acid can be activated to react with primary amines, forming stable amide bonds. biochempeg.combroadpharm.com This dual functionality allows for the sequential or simultaneous attachment of different molecules. Emerging paradigms may involve the use of this linker in multi-step syntheses to create precisely defined, multifunctional constructs. For example, a targeting protein could be attached via the aldehyde, followed by deprotection and conjugation of a therapeutic payload to the newly exposed carboxyl group. medkoo.com The stability of different linkages, such as hydrazones versus oximes, under various physiological conditions will also be a key area of investigation. nih.gov
Integration into Advanced Drug Delivery Platforms for Enhanced Efficacy
The properties of Ald-Ph-PEG4-t-butyl ester make it an ideal candidate for integration into sophisticated drug delivery systems. The PEG spacer enhances aqueous solubility and can reduce non-specific interactions, while the terminal functional groups allow for covalent attachment to drugs, targeting ligands, or nanoparticle surfaces. axispharm.comnih.gov Future research will likely focus on incorporating this linker into platforms such as liposomes, micelles, and polymeric nanoparticles to create targeted and controlled-release formulations. mdpi.com
For instance, the linker could be used to attach a targeting antibody to the surface of a liposome, creating an immunoliposome that can selectively deliver its cargo to cancer cells. The aldehyde functionality could also be used to conjugate drugs within a nanoparticle matrix, with the potential for pH-sensitive release within the acidic tumor microenvironment. nih.gov In the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce protein degradation, the linker's role is critical. broadpharm.comsinopeg.com The length and composition of the linker, such as the PEG4 chain in Ald-Ph-PEG4-t-butyl ester, can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately affecting degradation efficiency. nih.govexplorationpub.com
Computational Design and Predictive Modeling for Optimized Compound Performance
As the complexity of bioconjugates and drug delivery systems increases, computational design and predictive modeling are becoming indispensable tools. elifesciences.org Future research will increasingly leverage these approaches to optimize the performance of linkers like Ald-Ph-PEG4-t-butyl ester. Molecular dynamics simulations can be used to predict how the linker's conformation and flexibility influence the interaction between a conjugated drug and its target. oup.com
For PROTACs, computational models can help determine the optimal linker length and attachment points to facilitate the formation of a stable and productive ternary complex. mdpi.combiorxiv.org These models can screen virtual libraries of linker derivatives to identify candidates with improved properties, such as enhanced solubility, better cell permeability, or more favorable pharmacokinetic profiles. openreview.net By integrating computational predictions with experimental validation, researchers can accelerate the design-build-test-learn cycle and more rapidly develop optimized therapeutic agents.
Table 2: Potential Applications of Computational Modeling
| Modeling Technique | Application for Ald-Ph-PEG4-t-butyl ester Derivatives |
| Molecular Dynamics | Predicting linker conformation and flexibility, assessing the stability of bioconjugates. |
| Quantum Mechanics | Calculating reaction energies for novel bioconjugation chemistries. |
| Docking Studies | Predicting the binding affinity of PROTACs and other targeted molecules. |
| QSAR Modeling | Correlating linker properties with biological activity to guide the design of new derivatives. |
Expansion into In Vivo Applications and Translational Research Studies
Ultimately, the goal of developing novel linkers and bioconjugates is to translate these innovations into clinical applications. Future research will need to rigorously evaluate the in vivo performance of constructs synthesized using Ald-Ph-PEG4-t-butyl ester and its derivatives. This includes detailed pharmacokinetic and pharmacodynamic studies, as well as assessments of efficacy and biodistribution in relevant animal models. acs.org
Translational research will also focus on the scalability and manufacturing of these complex molecules under Good Manufacturing Practice (GMP) conditions. broadpharm.com The stability of the bioconjugates in biological fluids and their potential for immunogenicity will be critical parameters to assess. nih.gov As research progresses, we can anticipate seeing more candidates based on this versatile linker scaffold entering preclinical and, eventually, clinical development for a wide range of diseases, from cancer to inflammatory disorders. bioengineer.orgtocris.com The development of linker-free PROTACs also presents an interesting paradigm shift, though the versatility of linkers like Ald-Ph-PEG4-t-butyl ester in modulating physicochemical properties and enabling diverse molecular architectures ensures their continued relevance. bioengineer.org
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the tert-butyl ester group (δ ~1.4 ppm for tert-butyl protons) and PEG4 spacer (δ ~3.5-3.7 ppm for ethylene oxide protons). Integration ratios should align with expected molecular segments .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A single peak with >95% area under the curve indicates high purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF can confirm the molecular ion peak (expected m/z ~500-600 range depending on adducts) .
Advanced: How can researchers optimize the reaction conditions for synthesizing Ald-Ph-PEG4-t-butyl ester to minimize side products like hydrolysis or oligomerization?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply Taguchi orthogonal arrays to systematically test variables (e.g., temperature, solvent polarity, catalyst concentration) with minimal experimental runs. Prioritize factors like anhydrous conditions (to prevent tert-butyl ester hydrolysis) and controlled stoichiometry (to avoid PEG4 oligomerization) .
- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress. For example, monitor the disappearance of the aldehyde peak (NMR) or intermediate species (MS) to identify optimal reaction termination points .
- Statistical Validation : Perform ANOVA on DoE results to determine parameter significance. For instance, reaction temperature may have a higher contribution (e.g., >70% variance) compared to catalyst type .
Basic: What solvent systems are suitable for solubility studies of Ald-Ph-PEG4-t-butyl ester in aqueous and organic phases?
Q. Methodological Answer :
- Partition Coefficient (LogP) Determination : Use shake-flask methods with octanol/water systems. PEG4’s hydrophilicity may reduce LogP (~1.5–2.5), but the tert-butyl ester increases hydrophobicity. Validate with UV-Vis or HPLC quantification .
- Dynamic Light Scattering (DLS) : For aqueous solubility, assess aggregation behavior at varying pH (e.g., 5.0–8.0). PEG4 spacers may stabilize micelle formation above critical micelle concentration (CMC) .
Advanced: How can conflicting spectral data (e.g., NMR vs. HPLC purity) for Ald-Ph-PEG4-t-butyl ester be resolved?
Q. Methodological Answer :
- Contradiction Analysis :
- Case 1 : High NMR purity but low HPLC purity suggests non-UV-active impurities (e.g., salts). Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for comprehensive analysis .
- Case 2 : Discrepant PEG4 chain lengths in NMR (e.g., broad peaks) vs. sharp HPLC peaks may indicate polydispersity. Employ gel permeation chromatography (GPC) to quantify molecular weight distribution .
- Cross-Validation : Compare with synthetic batches using identical reagents. Reproducibility issues may stem from inconsistent PEG4 spacer activation (e.g., tosylation vs. mesylation) .
Basic: What are the stability considerations for storing Ald-Ph-PEG4-t-butyl ester under laboratory conditions?
Q. Methodological Answer :
- Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor tert-butyl ester hydrolysis via NMR or titration of released tert-butanol .
- Light Sensitivity : Store in amber vials under inert gas (N/Ar) if aldehyde groups are prone to oxidation. Use UV-Vis to track aldehyde-to-carboxylic acid conversion .
Advanced: How can researchers design a conjugation study integrating Ald-Ph-PEG4-t-butyl ester with biomolecules while preserving aldehyde reactivity?
Q. Methodological Answer :
- Protection-Deprotection Strategies : Temporarily protect the aldehyde group (e.g., acetal formation) during PEG4 conjugation. Deprotect under mild acidic conditions (pH 4–5) to restore reactivity .
- Kinetic Control : Optimize reaction pH (6.5–7.5) to favor Schiff base formation with primary amines while minimizing aldehyde oxidation. Use reductive amination (NaBHCN) for stable linkages .
- Competitive Assays : Compare conjugation efficiency with shorter/longer PEG spacers (e.g., PEG2 vs. PEG6) to assess steric effects on biomolecule binding .
Basic: What analytical methods are appropriate for quantifying Ald-Ph-PEG4-t-butyl ester in complex matrices (e.g., cell lysates)?
Q. Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological contaminants. Validate recovery rates (>85%) via spiked controls .
- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Select transitions like m/z 550 → 432 (tert-butyl fragment) .
Advanced: How can computational modeling predict the solvation dynamics and conformational flexibility of Ald-Ph-PEG4-t-butyl ester?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to model PEG4 chain flexibility in water/dimethyl sulfoxide (DMSO). Analyze radius of gyration (Rg) and solvent-accessible surface area (SASA) .
- Density Functional Theory (DFT) : Calculate aldehyde group reactivity (e.g., electrophilicity index) to predict conjugation kinetics with nucleophiles .
Basic: What safety protocols are critical when handling Ald-Ph-PEG4-t-butyl ester in laboratory settings?
Q. Methodological Answer :
- Hazard Assessment : Review SDS for tert-butyl ester (irritant) and PEG4 (low toxicity). Use fume hoods for weighing and glove boxes for moisture-sensitive steps .
- Waste Management : Hydrolyze tert-butyl esters with aqueous NaOH (1M) before disposal to neutralize acidic byproducts .
Advanced: How can researchers address batch-to-batch variability in Ald-Ph-PEG4-t-butyl ester synthesis for reproducible in vivo studies?
Q. Methodological Answer :
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like PEG4 chain length distribution and aldehyde content. Use process analytical technology (PAT) for real-time monitoring .
- Accelerated Stability Testing : Store batches under stress conditions (e.g., 50°C) to correlate degradation pathways (e.g., oxidation) with in vivo performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
